8H-[1,3]dioxino[5,4-f][1,3]benzothiazole
Description
8H-[1,3]dioxino[5,4-f][1,3]benzothiazole is a heterocyclic compound featuring a benzothiazole core fused with a 1,3-dioxino ring system. The benzothiazole moiety consists of a benzene ring fused to a thiazole (a five-membered ring containing nitrogen and sulfur), while the 1,3-dioxino component introduces two oxygen atoms in a six-membered ring. The fusion pattern ([5,4-f]) indicates the specific positions of ring connectivity, which influence the compound’s electronic and steric properties. Benzothiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The addition of a dioxino ring may modulate solubility, reactivity, and metabolic stability compared to simpler benzothiazoles.
Properties
CAS No. |
174451-51-5 |
|---|---|
Molecular Formula |
C9H7NO2S |
Molecular Weight |
193.22 |
IUPAC Name |
8H-[1,3]dioxino[5,4-f][1,3]benzothiazole |
InChI |
InChI=1S/C9H7NO2S/c1-6-3-11-5-12-8(6)2-9-7(1)10-4-13-9/h1-2,4H,3,5H2 |
InChI Key |
RZIQVZFMJDQMDU-UHFFFAOYSA-N |
SMILES |
C1C2=CC3=C(C=C2OCO1)SC=N3 |
Synonyms |
8H-[1,3]Dioxino[5,4-f]benzothiazole(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-[1,3]Dioxino[5,4-f]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with glyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for 8H-[1,3]Dioxino[5,4-f]benzothiazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8H-[1,3]Dioxino[5,4-f]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
8H-[1,3]Dioxino[5,4-f]benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for detecting various analytes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 8H-[1,3]Dioxino[5,4-f]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Comparison with Similar Heterocyclic Compounds
The structural uniqueness of 8H-[1,3]dioxino[5,4-f][1,3]benzothiazole lies in its fused oxygen-containing ring. Below is a comparison with analogous fused heterocycles:
Key Observations:
- Electronic Effects: The 1,3-dioxino ring introduces electron-withdrawing oxygen atoms, which may reduce aromaticity and alter reactivity compared to sulfur-containing fused rings (e.g., thieno derivatives).
- Solubility: Oxygen atoms in the dioxino ring could enhance hydrophilicity, whereas thieno or naphtho derivatives are typically more lipophilic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
